N-[1-(1H-benzimidazol-2-yl)ethyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide
Description
N-[1-(1H-benzimidazol-2-yl)ethyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a pyridine carboxamide group. This compound is of significant interest due to its potential pharmacological activities and its structural uniqueness, which combines multiple functional groups known for their biological activities.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-13(18-22-15-6-2-3-7-16(15)23-18)21-19(25)17-12-14(8-9-20-17)24-10-4-5-11-24/h2-3,6-9,12-13H,4-5,10-11H2,1H3,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWOXSZDPHMMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=NC=CC(=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide typically involves the condensation of 1,2-diaminobenzene with an aldehyde to form the benzimidazole coreThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium hydroxide (KOH) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)ethyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine and benzimidazole rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical conditions involve moderate temperatures and the use of polar solvents .
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted benzimidazole and pyridine derivatives .
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)ethyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating parasitic diseases and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)ethyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and thus disrupting cell division. The pyridine carboxamide group may interact with specific enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole: A simpler compound with similar pharmacological activities.
2-(2-pyridyl)benzimidazole: Shares the benzimidazole and pyridine moieties but lacks the pyrrolidine ring.
4-(1H-benzimidazol-2-yl)pyridine: Similar structure but without the carboxamide group.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)ethyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide is unique due to its combination of a benzimidazole core, a pyrrolidine ring, and a pyridine carboxamide group, which together contribute to its diverse biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
